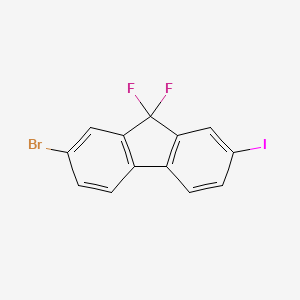

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-9,9-difluoro-7-iodofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF2I/c14-7-1-3-9-10-4-2-8(17)6-12(10)13(15,16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYLEFLMUQPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281284 | |

| Record name | 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499193-60-0 | |

| Record name | 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene: A Keystone Intermediate for Advanced Materials and Therapeutics

CAS Number: 1499193-60-0

Authored by: A Senior Application Scientist

Introduction: The Strategic Significance of a Polysubstituted Fluorene Scaffold

In the landscape of advanced organic synthesis, the fluorene moiety represents a privileged scaffold—a rigid, planar, and electron-rich tricyclic aromatic system that serves as a robust foundation for materials with exceptional electronic properties and for complex molecules with potential therapeutic activity.[1][2] This guide focuses on a highly functionalized derivative, 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene , a compound engineered for versatility. Its strategic polysubstitution—featuring two distinct, orthogonally reactive halogens (bromine and iodine) and geminal fluorine atoms at the C9 position—transforms the simple fluorene core into a powerful and multifaceted building block for researchers in drug discovery and materials science.[2][3]

The introduction of geminal fluorine atoms at the methylene bridge is a critical design feature. This modification lowers the HOMO and LUMO energy levels of the molecule, enhancing its oxidative stability and electron-accepting character, which are highly desirable traits for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Furthermore, the presence of both a bromine and an iodine atom at the 2 and 7 positions, respectively, provides two distinct handles for sequential, selective cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.[1][2] This differential reactivity is the cornerstone of its utility, allowing for the controlled, stepwise construction of complex, asymmetric molecular architectures.[1]

This technical guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties and a proposed synthetic pathway to its applications as a pivotal intermediate in the development of next-generation technologies and potential pharmaceuticals.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data presented below serves as a benchmark for researchers to validate the identity and purity of their material.

| Property | Value | Source(s) |

| CAS Number | 1499193-60-0 | [4] |

| Molecular Formula | C₁₃H₆BrF₂I | [4] |

| Molecular Weight | 406.99 g/mol | [4] |

| Appearance | White to orange or green powder/crystal | [5] |

| Melting Point | 141.0 - 145.0 °C | [5] |

| Purity | ≥96-97% (by GC) | [4][6] |

| Solubility | Soluble in common organic solvents such as THF, toluene, and chloroform. | Inferred from similar structures. |

Spectroscopic Validation: The structural integrity of this compound is typically confirmed through a suite of spectroscopic techniques. While raw spectra are proprietary, analytical service providers confirm the availability of data that would align with the expected structure.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the six protons on the fluorene core. The splitting patterns and coupling constants would be consistent with the 2,7-disubstitution pattern.

-

¹³C NMR: The carbon NMR would display signals for all 13 carbon atoms, including the characteristic signal for the fluorine-bearing quaternary carbon at the C9 position, which would appear as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern resulting from the presence of bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings, C-C aromatic skeletal vibrations, and strong C-F stretching bands.

Proposed Synthesis and Purification Protocol

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 1499193-60-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. scisale.com [scisale.com]

- 7. This compound(1499193-60-0) 1H NMR spectrum [chemicalbook.com]

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene molecular weight

An In-Depth Technical Guide to 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with this compound. It provides an in-depth exploration of its chemical and physical properties, a plausible synthetic pathway, analytical characterization, and its applications as a pivotal building block in organic electronics and medicinal chemistry.

Introduction: A Multifunctional Fluorene Scaffold

This compound is a halogenated aromatic compound built upon a fluorene core. The strategic placement of three different halogens—bromine, iodine, and fluorine—at specific positions on the fluorene skeleton imparts a unique combination of reactivity and physicochemical properties. The geminal difluoro group at the C9 position is of particular interest, as it enhances the molecule's stability and electron-accepting character, while the distinct reactivities of the bromo and iodo substituents allow for selective, stepwise functionalization through various cross-coupling reactions.

This molecular architecture makes it a highly valuable intermediate in the synthesis of complex organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as a versatile scaffold for the development of novel pharmaceutical agents.[1]

Core Molecular Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its performance in various applications.

| Property | Value | Source(s) |

| Molecular Weight | 406.996 g/mol (also cited as 407.0) | [1][2] |

| Molecular Formula | C₁₃H₆BrF₂I | [1][2] |

| CAS Number | 1499193-60-0 | [2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Purity | Typically ≥96% (GC) | [1] |

| Melting Point | 141 - 145 °C | [1] |

| Storage Conditions | Room temperature | [1][2] |

| Canonical SMILES | C1(F)(F)C2=C(C=CC(I)=C2)C2=C1C=C(Br)C=C2 | [3] |

| InChI Key | DKSYLEFLMUQPDJ-UHFFFAOYSA-N | [3] |

The structure of this compound is depicted below, highlighting the specific positions of the halogen substituents.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

Experimental Protocol: A Plausible Synthetic Workflow

This protocol is a conceptual outline based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,7-Dibromofluorene to 2,7-Dibromo-9-fluorenone

-

Rationale: The oxidation of the methylene bridge at the C9 position is a common first step to facilitate further functionalization. Chromium trioxide (CrO₃) in acetic acid is a standard and effective method for this transformation.[4]

-

Procedure:

-

Suspend 2,7-dibromofluorene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add chromium trioxide (CrO₃) to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,7-dibromo-9-fluorenone.

-

Step 2: gem-Difluorination of 2,7-Dibromo-9-fluorenone

-

Rationale: The introduction of the gem-difluoro group at the C9 position can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). DAST is often preferred for its milder reaction conditions.

-

Procedure:

-

Dissolve 2,7-dibromo-9-fluorenone in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add DAST to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,7-dibromo-9,9-difluorofluorene.

-

Step 3: Selective Iodination

-

Rationale: A selective mono-iodination at one of the bromine-bearing positions is challenging. A more controlled approach would be a halogen exchange reaction or a directed ortho-metalation followed by quenching with an iodine source. However, a direct electrophilic iodination could potentially be optimized for mono-substitution.

-

Procedure (Illustrative):

-

Dissolve 2,7-dibromo-9,9-difluorofluorene in a suitable solvent system (e.g., acetic acid/sulfuric acid).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent (e.g., periodic acid).

-

Heat the reaction mixture and monitor for the formation of the tri-halogenated product.

-

Isolate and purify the desired this compound from the reaction mixture, likely containing starting material and di-iodinated byproducts, using column chromatography or recrystallization.

-

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns that can be used to confirm the substitution pattern. A ¹H NMR spectrum for this compound is available, which can be used as a reference.[3] ¹⁹F NMR would show a singlet for the equivalent fluorine atoms at the C9 position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

-

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound, with typical purities reported as ≥96%.[1]

-

Melting Point Analysis: A sharp melting point range (141-145 °C) is indicative of high purity.[1]

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly sought-after building block in several advanced fields.

Organic Electronics

The fluorene core is a well-established component of organic electronic materials due to its high photoluminescence quantum yield and good thermal stability.[5] The introduction of halogens allows for further tuning of its electronic properties.

-

OLEDs and OPVs: This compound serves as a precursor for synthesizing more complex conjugated polymers and small molecules used in OLEDs and OPVs.[1] The bromo and iodo groups provide two orthogonal reaction sites for Suzuki or Stille cross-coupling reactions, enabling the stepwise construction of elaborate molecular architectures. The electron-withdrawing gem-difluoro group at the C9 position can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport materials.

Medicinal Chemistry and Drug Discovery

Halogen atoms play a crucial role in modern drug design.[6] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[7] The bromo and iodo substituents can participate in halogen bonding, a type of non-covalent interaction that can improve drug-target binding affinity.[8][9]

-

Scaffold for Novel Therapeutics: The fluorene moiety is present in several biologically active compounds.[5][10] this compound can be used as a starting point to generate libraries of novel compounds for screening against various biological targets. The different reactivities of the C-Br and C-I bonds allow for the sequential introduction of pharmacologically relevant groups.

Caption: Functionalization pathways and applications of the core compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1][2]

Conclusion

This compound is a sophisticated and highly versatile chemical intermediate. Its value lies in the unique combination of a stable, electronically active fluorene core and three distinct halogen substituents that serve as handles for selective, stepwise chemical modifications. This guide has provided a detailed overview of its properties, a logical synthetic approach, and its significant potential in the development of next-generation organic electronic materials and novel therapeutic agents. As research in these fields continues to advance, the demand for such well-defined, multifunctional building blocks is expected to grow.

References

- Vertex AI Search Result 1.

- Vertex AI Search Result 2.

- Vertex AI Search Result 3.

- Vertex AI Search Result 5.

- Vertex AI Search Result 8.

- Vertex AI Search Result 9.

- Vertex AI Search Result 11.

- Vertex AI Search Result 12.

- Vertex AI Search Result 13.

- Vertex AI Search Result 16.

- Vertex AI Search Result 18.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound(1499193-60-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, a key building block in the development of advanced organic electronic materials and a valuable intermediate in pharmaceutical research. The strategic placement of bromine, iodine, and gem-difluoro functionalities on the fluorene core offers a versatile platform for further molecular elaboration through various cross-coupling reactions and other transformations. This document is intended to provide both a theoretical framework and practical, actionable protocols for the successful synthesis and characterization of this important molecule.

The unique electronic properties imparted by the halogen atoms make this compound and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] In the pharmaceutical realm, the fluorene scaffold is a recognized pharmacophore, and the ability to introduce diverse substituents via the bromo and iodo moieties allows for the exploration of new chemical space in drug discovery programs.

Strategic Synthesis Pathway: A Four-Step Approach

The synthesis of this compound is most effectively approached through a four-step sequence, commencing with the commercially available and cost-effective starting material, fluorene. This pathway is designed for efficiency and scalability, with each step employing well-established and reliable chemical transformations. The overall strategy involves the sequential halogenation of the fluorene backbone, followed by oxidation at the C9 position and a final geminal difluorination.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-7-iodofluorene

The initial phase of the synthesis focuses on the regioselective introduction of bromine and iodine onto the fluorene core.

Step 1: Bromination of Fluorene to 2-Bromofluorene

The synthesis begins with the electrophilic bromination of fluorene. This reaction typically proceeds with good regioselectivity to afford the 2-bromo derivative as the major product.

Experimental Protocol:

-

In a fume hood, dissolve fluorene in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

In the dropping funnel, place a solution of bromine in the same solvent.

-

Cool the fluorene solution in an ice bath.

-

Add the bromine solution dropwise to the stirred fluorene solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of a reducing agent, such as sodium bisulfite, to quench the excess bromine.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude 2-bromofluorene can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a white to off-white crystalline solid.

Step 2: Iodination of 2-Bromofluorene to 2-Bromo-7-iodofluorene

The subsequent iodination of 2-bromofluorene is a key step to introduce the second halogen atom at the C7 position. A reliable method for this transformation is the direct electrophilic iodination using a combination of iodine and a suitable oxidizing agent.

Experimental Protocol:

-

To a mixture of 2-bromofluorene, iodine, and iodic acid, add a solvent system of acetic acid, water, and concentrated sulfuric acid.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for approximately 2 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with acetic acid and then with a copious amount of water to remove any residual acid and unreacted reagents.

-

Dry the resulting solid under vacuum to yield 2-bromo-7-iodofluorene. The product can be further purified by recrystallization if necessary.

Table 1: Summary of Reagents and Conditions for the Synthesis of 2-Bromo-7-iodofluorene

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time |

| 1 | Fluorene | Bromine | Glacial Acetic Acid | 0 to RT | 2-4 hours |

| 2 | 2-Bromofluorene | Iodine, Iodic Acid, Sulfuric Acid | Acetic Acid/Water | 80-90 | 2 hours |

Part 2: Conversion to the Target Molecule

The second phase of the synthesis involves the functionalization of the C9 position of the fluorene core.

Step 3: Oxidation of 2-Bromo-7-iodofluorene to 2-Bromo-7-iodo-9-fluorenone

Experimental Protocol:

-

Suspend 2-bromo-7-iodofluorene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇), portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the yellow solid by vacuum filtration and wash it extensively with water to remove chromium salts and acetic acid.

-

The crude 2-bromo-7-iodo-9-fluorenone can be purified by recrystallization from a suitable solvent like a mixture of dichloromethane and hexanes or by column chromatography on silica gel.

Caption: General mechanism for the oxidation of a fluorene derivative.

Step 4: Difluorination of 2-Bromo-7-iodo-9-fluorenone to this compound

The final step is the conversion of the ketone functionality to a geminal difluoride. This is a crucial transformation that imparts unique electronic properties to the final molecule. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose.[4][5][6][7][8]

Experimental Protocol:

-

Caution: DAST and Deoxo-Fluor are moisture-sensitive and can release HF upon contact with water. This reaction should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 2-bromo-7-iodo-9-fluorenone in an anhydrous chlorinated solvent, such as dichloromethane (DCM), in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST or Deoxo-Fluor dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Table 2: Summary of Reagents and Conditions for the Final Conversion

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time |

| 3 | 2-Bromo-7-iodofluorene | Chromium Trioxide | Glacial Acetic Acid | Room Temperature | 12-16 hours |

| 4 | 2-Bromo-7-iodo-9-fluorenone | DAST or Deoxo-Fluor | Dichloromethane | -78 to RT | 12-16 hours |

Characterization and Data

Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the aromatic backbone and the presence of the methylene or ketone group at the C9 position. For the final product, ¹⁹F NMR is indispensable for confirming the presence of the gem-difluoro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Melting Point: The melting point of the crystalline solids provides a good indication of their purity.

Table 3: Expected Analytical Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signals |

| 2-Bromofluorene | C₁₃H₉Br | 245.12 | Aromatic protons, singlet for CH₂ at C9 | N/A |

| 2-Bromo-7-iodofluorene | C₁₃H₈BrI | 371.01 | Aromatic protons, singlet for CH₂ at C9 | N/A |

| 2-Bromo-7-iodo-9-fluorenone | C₁₃H₆BrIO | 385.00 | Aromatic protons | N/A |

| This compound | C₁₃H₆BrF₂I | 406.99 | Aromatic protons | A singlet or a complex multiplet depending on coupling |

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Chromium Trioxide: A strong oxidizing agent and a known carcinogen. Handle with extreme care and appropriate PPE.

-

DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can release toxic and corrosive hydrogen fluoride (HF) gas. They should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried. Calcium gluconate gel should be readily available as a first-aid measure in case of HF exposure.

-

Solvents: Use appropriate solvents in a well-ventilated area and take necessary precautions against fire hazards.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach for the preparation of this compound. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for their investigations in materials science and drug discovery. The versatility of the final product, with its multiple points for further functionalization, makes it a highly attractive building block for the creation of novel and complex molecular architectures.

References

- Synthesis of 2,7-dibromo-9-fluorenone.

- Pharmaceutical Synthesis: Leveraging 2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene. Ningbo Inno Pharmchem Co., Ltd.

- Sulfur-Based Fluorin

- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

- Ketone to Difluoro - Common Conditions. Organic-Chemistry.org.

- Deoxofluor. Enamine Store.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.

- Oxidation preparation method for 9- fluorenone compound from fluorine compound.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Sigma-Aldrich.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry.

- This compound. Chem-Impex.

Sources

- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 3. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. DAST - Enamine [enamine.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

Navigating the Spectral Landscape of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene: A Predictive NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene is a halogenated fluorene derivative with significant potential in the fields of organic electronics, materials science, and pharmaceutical research.[1] Its rigid, planar structure, combined with the unique electronic properties imparted by the bromine, iodine, and fluorine substituents, makes it a valuable building block for the synthesis of complex organic molecules with tailored functionalities. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in established NMR principles and data from structurally analogous compounds. By dissecting the expected chemical shifts, multiplicities, and coupling constants, we aim to provide a robust framework for researchers to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the fluorene core is utilized. The strategic placement of the bromine, iodine, and difluoro substituents creates a distinct electronic environment for each nucleus, which is reflected in their respective NMR signatures.

Caption: Molecular structure and numbering of this compound.

Predictive ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the fluorene core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the gem-difluoro group.

Methodology for Prediction:

The predicted chemical shifts are based on the additive effects of the substituents. Starting with the known chemical shifts for 2-bromofluorene, we can anticipate the influence of the additional iodine and difluoro groups. The gem-difluoro group at C9 will generally cause a downfield shift of the peri-protons (H4 and H5) due to through-space interactions. The iodine at C7 will deshield the adjacent proton H6 and to a lesser extent, H5.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 | ~7.70 | d | J ≈ 8.0 | Ortho to the bromine atom, expected to be a doublet coupled to H3. |

| H3 | ~7.55 | dd | J ≈ 8.0, 1.8 | Coupled to H1 (ortho) and H4 (meta). |

| H4 | ~7.85 | d | J ≈ 7.5 | Peri-proton, deshielded by the C9-F₂ group. Coupled to H3. |

| H5 | ~7.90 | d | J ≈ 7.5 | Peri-proton, deshielded by the C9-F₂ group and the iodine at C7. Coupled to H6. |

| H6 | ~7.80 | dd | J ≈ 7.5, 1.5 | Ortho to the iodine atom, deshielded. Coupled to H5 (ortho) and H8 (meta). |

| H8 | ~7.65 | d | J ≈ 1.5 | Meta to the iodine atom. Coupled to H6. |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Predictive ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 13 distinct signals for the carbon atoms of the fluorene skeleton. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms directly bonded to bromine (C2) and iodine (C7) will show characteristic shifts, with the C-I bond typically causing a more upfield shift compared to C-Br. The C9 carbon, bonded to two fluorine atoms, will exhibit a unique chemical shift and a large one-bond carbon-fluorine coupling constant.

Methodology for Prediction:

The prediction for the ¹³C chemical shifts is based on the analysis of substituent effects in halogenated aromatic compounds. The chemical shifts of 2-bromofluorene and 2,7-dibromofluorene provide a foundational dataset. The introduction of the gem-difluoro group at C9 will induce a significant downfield shift for C9 and will also influence the chemical shifts of the adjacent quaternary carbons (C4a, C4b, C8a, C9a).

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| C1 | ~122 | |

| C2 | ~124 | Attached to Bromine |

| C3 | ~130 | |

| C4 | ~125 | |

| C4a | ~140 | Quaternary |

| C4b | ~141 | Quaternary |

| C5 | ~126 | |

| C6 | ~135 | |

| C7 | ~95 | Attached to Iodine |

| C8 | ~130 | |

| C8a | ~142 | Quaternary |

| C9 | ~118 | Triplet due to ¹JCF coupling |

| C9a | ~139 | Quaternary |

Predictive ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms at the C9 position are chemically equivalent. The chemical shift of this signal is influenced by the electronic environment of the fluorene core.

Methodology for Prediction:

The chemical shift of fluorine atoms in difluoromethylene groups in aromatic systems typically falls in a known range. Based on data from similar 9,9-difluorofluorene derivatives, a prediction can be made. The signal is likely to be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it may appear as a triplet due to coupling with the two peri-protons (H4 and H5).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F | -100 to -115 | s (¹H decoupled) or t (¹H coupled) | JHF ≈ 5-10 | Typical range for gem-difluoro groups on a fluorene core. |

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound, the following protocol is recommended to ensure high-quality spectra.

Caption: A generalized workflow for acquiring high-quality NMR data.

Key Experimental Considerations:

-

Solvent Selection: Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Spectrometer Frequency: A higher field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

¹³C NMR: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a longer acquisition time with a sufficient number of scans is necessary to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used. A proton-decoupled experiment is standard for determining the chemical shift, while a proton-coupled experiment can provide valuable information about H-F coupling.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. While experimental verification is the ultimate standard, this predictive framework, built upon fundamental NMR principles and data from analogous structures, offers a valuable resource for the identification and characterization of this versatile compound. The provided methodologies and experimental protocols are intended to empower researchers in their pursuit of novel materials and therapeutics based on the fluorene scaffold.

References

- PubChem. 2-Bromofluorene. [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene: A Keystone for Advanced Material and Pharmaceutical Design

This guide provides a comprehensive technical overview of the anticipated crystal structure of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the methodologies for structural elucidation and predicts the key structural features based on established principles of crystal engineering and data from analogous halogenated fluorene systems. While a definitive crystal structure from single-crystal X-ray diffraction of this specific molecule is not publicly available at the time of writing, this guide offers a robust, theoretically grounded framework for understanding its solid-state architecture.

Fluorene derivatives are a critical class of compounds in both materials science and medicinal chemistry. Their rigid, planar scaffold allows for extensive functionalization, leading to a diverse range of applications, from organic light-emitting diodes (OLEDs) to potent antifungal and anticancer agents.[1][2][3][4] The strategic placement of halogen atoms, as in this compound, is a powerful tool to modulate the electronic properties, intermolecular interactions, and ultimately, the solid-state packing of these molecules.[5][6][7] Understanding the crystal structure is paramount, as it directly influences a material's bulk properties, such as charge transport, as well as the bioavailability and efficacy of a pharmaceutical compound.[8]

This guide will first outline the established experimental workflow for determining a crystal structure, from crystal growth to data analysis. Subsequently, it will present a detailed predictive analysis of the molecular and supramolecular structure of this compound, with a focus on the anticipated role of halogen bonding and other non-covalent interactions in directing the crystal packing.

Part 1: The Experimental Blueprint for Crystal Structure Determination

The definitive determination of a crystal structure relies on single-crystal X-ray diffraction (XRD).[9][10] This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular distances.[9]

Protocol for Single Crystal Growth

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. The ideal crystal for XRD should be well-formed, free of defects, and typically between 30 and 300 microns in size.[9][11] A common and effective method for growing crystals of organic compounds like this compound is slow evaporation from a saturated solution.

Step-by-Step Crystal Growth Protocol:

-

Solvent Selection: Begin by screening a range of solvents to find one in which the compound has moderate solubility. A good starting point would be common organic solvents such as dichloromethane, chloroform, ethyl acetate, or a mixture thereof.

-

Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[11]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12][13] The crystal is then rotated, and the diffraction pattern is collected by a detector.[9][14]

Data Collection and Analysis Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The collected data is then processed to determine the unit cell parameters and space group. The "phase problem" is a central challenge in crystallography, and it is typically solved using direct methods or Patterson methods to generate an initial electron density map.[12][14] This initial model is then refined against the experimental data to yield the final, accurate crystal structure.[12]

Part 2: Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data, we can predict the key features of the crystal structure of this compound by drawing parallels with related halogenated aromatic compounds and applying the principles of crystal engineering.

Anticipated Molecular Structure

The molecular structure will feature the characteristic tricyclic fluorene core. The C9 position is substituted with two fluorine atoms, while the C2 and C7 positions are substituted with a bromine and an iodine atom, respectively.

Caption: Key features of the this compound molecule.

The Dominant Role of Halogen Bonding

A key determinant of the crystal packing will be the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule.[15][16] The strength of this interaction increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I.[5][6][7]

Given the presence of both bromine and iodine, we can anticipate a rich variety of halogen bonding motifs. The iodine atom, being the most polarizable, is expected to be the primary halogen bond donor. The bromine atom can also participate in halogen bonding, though likely of weaker strength.

Potential Halogen Bonding Interactions:

-

I···Br Halogen Bonds: This is a highly probable interaction, where the electrophilic region on the iodine atom of one molecule interacts with the nucleophilic equatorial region of the bromine atom on a neighboring molecule.

-

I···F Halogen Bonds: While fluorine is generally a poor halogen bond acceptor, interactions with the highly electrophilic iodine are possible.

-

I···π Interactions: The iodine atom could also interact with the electron-rich π-system of the fluorene core of an adjacent molecule.

Caption: Potential halogen bonding interactions involving the iodine atom.

These directional halogen bonds are expected to play a crucial role in the self-assembly of the molecules in the solid state, leading to well-defined supramolecular architectures.[15][16][17]

Other Significant Intermolecular Interactions

In addition to halogen bonding, other non-covalent forces will contribute to the overall stability of the crystal lattice:

-

π-π Stacking: The planar aromatic fluorene cores are likely to engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules overlap. The interaction energies for π-π stacking in halogenated aromatic systems can be significant, in the range of 4–12 kcal/mol.[5][6][7]

-

Dispersion Forces: London dispersion forces will be ubiquitous and contribute significantly to the overall lattice energy, particularly due to the presence of the large, polarizable bromine and iodine atoms.

Predicted Crystallographic Data

Based on the analysis of similar halogenated fluorene derivatives found in the Cambridge Structural Database (CSD), we can predict the likely crystallographic parameters for this compound.

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic compounds of this size and symmetry. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for non-chiral molecules. |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with common packing arrangements for organic molecules. |

| Key Intermolecular Contacts | I···Br, I···π, π-π stacking | Driven by the principles of halogen bonding and π-stacking. |

Conclusion

This technical guide has provided a comprehensive framework for understanding the anticipated crystal structure of this compound. While awaiting experimental confirmation through single-crystal X-ray diffraction, the predictive analysis presented here, grounded in the principles of crystal engineering and data from analogous systems, offers valuable insights for researchers in materials science and drug development. The interplay of strong, directional halogen bonds, particularly involving the iodine atom, and π-π stacking interactions is expected to dictate the supramolecular assembly and, consequently, the macroscopic properties of this promising compound. The detailed experimental protocols provided serve as a practical guide for the future elucidation and validation of this structure.

References

- Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A. [Link]

- Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules.

- Crystal structure analysis. Slideshare. [Link]

- Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Arom

- The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Wiley Online Library. [Link]

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. MDPI. [Link]

- Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

- Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.

- Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

- Determining crystal structures. EBSCO. [Link]

- Halogen Bonding in Crystal Engineering. Royal Society of Chemistry. [Link]

- Crystal Structure Determin

- Single crystal X-ray diffraction. Fiveable. [Link]

- Single-crystal X-ray Diffraction. SERC Carleton. [Link]

- Single Crystal X-ray Diffraction and Structure Analysis. University of Nebraska-Lincoln. [Link]

- Halogen Bonding in Crystal Engineering.

- Methods and problems of crystal structure analysis.

- The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. NIH. [Link]

- X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene deriv

- Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. PubMed Central. [Link]

- 9-Fluorenone derivatives drugs.

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. fiveable.me [fiveable.me]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. fiveable.me [fiveable.me]

- 15. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

An In-depth Technical Guide to 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene: Properties, Reactivity, and Applications

Introduction

Halogenated fluorene derivatives represent a cornerstone in the development of advanced organic materials and complex pharmaceutical intermediates. Their rigid, planar structure provides a robust scaffold that, when functionalized, gives rise to unique photophysical, electronic, and biological properties. Within this class of compounds, this compound (CAS No. 1499193-60-0) emerges as a molecule of significant interest. The strategic placement of three distinct halogen atoms on the fluorene core—two geminal fluorines at the C9 position and a bromine and iodine at the C2 and C7 positions, respectively—creates a versatile platform for sequential and selective chemical transformations.

This guide offers a comprehensive overview of the , intended for researchers, synthetic chemists, and material scientists. We will delve into its structural attributes, spectroscopic signature, and unique reactivity profile, which makes it a valuable building block in organic electronics and drug discovery.

Molecular Structure and Identification

The foundational element of this compound is the 9H-fluorene core, a tricyclic aromatic hydrocarbon. The key functionalizations are:

-

A bromine atom at the C2 position.

-

An iodine atom at the C7 position.

-

Two fluorine atoms at the C9 position, creating a difluoromethylene bridge.

This substitution pattern is critical. The gem-difluoro group at C9 serves to improve the solubility of resulting polymers and lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is advantageous for electron transport materials. The bromine and iodine atoms provide two distinct reactive handles for cross-coupling reactions.

Caption: 2D representation of this compound.

Physical and Spectroscopic Properties

The compound typically appears as a white to off-white or slightly colored crystalline powder.[1][2] Its physical and identifying properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1499193-60-0 | [1][3][4][5] |

| Molecular Formula | C₁₃H₆BrF₂I | [2][4][5] |

| Molecular Weight | 406.99 g/mol | [2][4][5] |

| Appearance | White to Orange to Green powder to crystal | [1][2] |

| Melting Point | 141.0 - 145.0 °C | [1][2] |

| Purity | ≥96% (GC) | [1][2] |

| Storage | Room Temperature | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the molecule. While raw spectra require direct access, the expected signatures can be predicted.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show complex aromatic signals. Due to the asymmetric substitution, all six aromatic protons should be distinct, appearing as doublets or multiplets in the aromatic region (typically 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon attached to iodine (C7) will appear at a lower field compared to the one bonded to bromine (C2). The C9 carbon, bonded to two fluorine atoms, will show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single peak is expected as both fluorine atoms are chemically equivalent.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern will be highly characteristic due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and iodine (monoisotopic ¹²⁷I).

Table 2: Predicted Mass Spectrometry Data

| Adduct | Adduct Formula | Calculated m/z |

| [M]⁺ | [C₁₃H₆BrF₂I]⁺ | 405.86603 |

| [M+H]⁺ | [C₁₃H₇BrF₂I]⁺ | 406.87386 |

| [M+Na]⁺ | [C₁₃H₆BrF₂INa]⁺ | 428.85580 |

| Data sourced from predicted values.[6] |

Chemical Properties and Synthetic Utility

The true value of this compound lies in its chemical reactivity, which is dominated by the two different carbon-halogen bonds. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Differential Reactivity of C-I and C-Br Bonds

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the reactivity of halogens follows the order: I > Br > Cl. The C-I bond is weaker and more readily undergoes oxidative addition to a metal catalyst (like Palladium(0)) than the C-Br bond. This allows for highly selective, stepwise functionalization of the fluorene core.

A typical synthetic strategy involves reacting the more labile C-I bond first under mild conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is invaluable for constructing complex, asymmetric molecules.

Caption: Orthogonal synthesis using differential halogen reactivity.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable precursor in several high-technology fields.

-

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the difluorofluorene unit helps create stable and efficient charge-transporting materials.[2][7] The ability to selectively introduce different aromatic substituents via cross-coupling allows for precise tuning of the HOMO/LUMO energy levels, absorption/emission wavelengths, and charge mobility of the resulting polymers or small molecules.

-

Pharmaceutical Research: The fluorene scaffold is a known pharmacophore present in various biologically active compounds. The bromo- and iodo- functionalities on this molecule provide synthetic handles to attach pharmacologically relevant moieties, enabling the rapid generation of compound libraries for drug discovery.[2][8] This makes it an ideal starting material for creating novel therapeutic agents.

-

Advanced Materials: Its utility extends to the synthesis of specialized polymers and fluorescent probes.[2] For probes, the fluorene core acts as a fluorophore whose properties can be modulated by the attached groups, allowing for sensitive detection in biological imaging applications.

Exemplary Experimental Protocol: Selective Suzuki Coupling

This protocol describes a typical procedure for the selective functionalization at the C7-I position, leaving the C2-Br position available for further modification. This self-validating workflow relies on the inherent reactivity difference, where carefully controlled conditions favor the reaction at the more labile site.

Objective: To synthesize 2-Bromo-9,9-difluoro-7-(thiophen-2-yl)-9H-fluorene.

Materials:

-

This compound (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

Toluene and Water (10:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, thiophene-2-boronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture to the flask, followed by the catalyst solution via syringe.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Caption: Experimental workflow for selective Suzuki coupling.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel trained in chemical synthesis. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound at room temperature in a tightly sealed container away from incompatible materials.[2]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its key attributes—the electron-withdrawing difluoromethylene bridge and the orthogonally reactive bromo and iodo substituents—provide chemists with a powerful tool for creating complex molecular architectures. This strategic design makes it an exceptionally valuable intermediate for advancing the fields of organic electronics, medicinal chemistry, and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: Leveraging 2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene. Retrieved from the Ningbo Inno Pharmchem Co., Ltd. blog. [Link]

- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.

- Allschoolabs. (n.d.). This compound - 98%, high purity , CAS No.1499193-60-0.

- HDH Instruments. (n.d.). 2-bromo-9, 9-difluoro-7-iodo-9H-fluorene, min 97%, 1 gram.

- ChemUniverse. (n.d.). This compound [P49713].

- PubChemLite. (n.d.). This compound.

Sources

- 1. This compound | 1499193-60-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Online - this compound - 98%, high purity , CAS No.1499193-60-0 - We Deliver Worldwide [allschoolabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. PubChemLite - this compound (C13H6BrF2I) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene. While specific experimental solubility data for this compound is not widely published, this document establishes a robust theoretical framework based on its molecular structure and the fundamental principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. This guide is designed to empower users with both the predictive understanding and the practical methodologies necessary for effectively incorporating this versatile molecule into their research and development workflows.

Introduction to this compound

This compound is a heavily halogenated, polycyclic aromatic hydrocarbon. Its rigid fluorene core, substituted with bromine, iodine, and fluorine, makes it a compound of significant interest in materials science and organic electronics. These applications, which include the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), critically depend on the ability to dissolve and process the material in solution. Understanding its solubility profile is therefore a foundational requirement for any practical application, from thin-film deposition to purification and chemical synthesis.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then provide actionable, step-by-step protocols for both qualitative and quantitative solubility determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another.[1] The structure of this compound offers several clues to its solubility.

-

The Fluorene Core: The fundamental structure is a large, nonpolar, aromatic system. Aromatic compounds like fluorene are known to be soluble in nonpolar and moderately polar organic solvents, particularly those that are also aromatic (e.g., toluene, xylene), due to favorable π-π stacking interactions.[2][3][4] They are characteristically insoluble in highly polar solvents like water.[2][3]

-

Halogenation (Br, I): The presence of bromine and iodine atoms increases the molecule's molecular weight and polarizability. This enhances London dispersion forces, the primary intermolecular interaction for nonpolar molecules. While these are heavy atoms, they do not dramatically increase the molecule's overall polarity. Halogenated hydrocarbons tend to be soluble in hydrophobic solvents.[5]

-

Difluorination at C9: The substitution of two fluorine atoms at the C9 position is a key structural feature. Fluorine is the most electronegative element, and the C-F bond is highly polarized.[6] This difluorination can increase the molecule's lipophilicity and metabolic stability.[7] While the individual C-F bonds are polar, the symmetrical arrangement of the two fluorine atoms may result in a relatively small net dipole moment for that part of the molecule. The primary effect of fluorine substitution is often an increase in stability and a modification of the electronic properties rather than a simple increase in polarity.[8][9]

Prediction: Based on this analysis, this compound is predicted to be:

-

Highly soluble in nonpolar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderately soluble in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate) and potentially some polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols).

-

Slightly soluble to insoluble in short-chain alcohols (e.g., methanol, ethanol).[2][3]

-

Practically insoluble in highly polar solvents like water.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile for this compound. This table should be used as a starting point for solvent screening and be populated with experimental data for validation.

| Solvent | Polarity Index (P')[10][11] | Predicted Solubility | Experimental Solubility (mg/mL or g/L) |

| Hexane | 0.1 | Low to Medium | User to determine |

| Toluene | 2.4 | High | User to determine |

| Dichloromethane (DCM) | 3.1 | High | User to determine |

| Chloroform | 4.1 | High | User to determine |

| Tetrahydrofuran (THF) | 4.0 | High | User to determine |

| Ethyl Acetate | 4.4 | Medium | User to determine |

| Acetone | 5.1 | Medium to Low | User to determine |

| Acetonitrile (ACN) | 5.8 | Low | User to determine |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium to High | User to determine |

| Methanol | 5.1 | Low to Insoluble | User to determine |

| Ethanol | 5.2 | Low to Insoluble | User to determine |

| Water | 10.2 | Insoluble | User to determine |

Experimental Determination of Solubility

Scientific integrity demands that theoretical predictions be confirmed by empirical data. The following sections provide protocols for both rapid qualitative screening and precise quantitative measurement of solubility.

Qualitative Solubility Assessment

This protocol provides a rapid method to classify the compound as "soluble," "partially soluble," or "insoluble" in a given solvent. This is an essential first step in solvent screening.

4.1.1 Experimental Protocol

-

Preparation: Dispense approximately 1-2 mg of this compound into a clean, dry small vial or test tube (e.g., 1 dram vial).

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds.[1]

-

Observation: Allow the mixture to stand for 1-2 minutes and observe against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.2 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

-

Record Results: Record the final classification for each solvent tested.

4.1.2 Logical Workflow for Solvent Screening

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature, providing a precise concentration value (e.g., in mg/mL or mol/L). The "shake-flask" method is a widely accepted standard.

4.2.1 Experimental Protocol

-

Prepare a Slurry: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that a significant amount of undissolved solid is clearly visible.

-

Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. This step is critical for trustworthiness, as premature measurement will underestimate the true solubility.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the solid at the bottom. For high accuracy, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Concentration Analysis: Determine the concentration of the solute in the collected sample using a suitable analytical technique:

-

Gravimetric Analysis: Accurately weigh an empty vial. Transfer the collected supernatant to the vial and gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solid.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, create a calibration curve of absorbance vs. known concentrations. Measure the absorbance of the saturated solution (after appropriate dilution) and determine its concentration from the curve.

-

Chromatographic Analysis (HPLC): Similar to UV-Vis, create a calibration curve of peak area vs. known concentrations. Inject a known volume of the saturated solution and determine its concentration from the curve. This is often the most accurate and sensitive method.

-

-

Calculation: Calculate the solubility using the formula: Solubility = (Mass of dissolved compound) / (Volume of solvent used)

4.2.2 Workflow for Quantitative Solubility Measurement

Caption: Protocol for quantitative solubility determination.

Conclusion

This compound is a highly functionalized aromatic molecule with a solubility profile dominated by its large, nonpolar fluorene core. It is predicted to be most soluble in nonpolar aromatic and chlorinated organic solvents and poorly soluble in polar solvents, especially water. This guide provides the necessary theoretical foundation to make informed choices about solvent selection and, critically, offers robust, step-by-step experimental protocols for the accurate determination of its solubility. By following these self-validating procedures, researchers can generate the reliable data required for the successful application of this compound in advanced materials and chemical synthesis.

References

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene.

- ResearchGate. (2012, March 18). Appropriate solvents for polymerizing fluorene and its derivatives?

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Burdick & Jackson. (n.d.). Polarity Index.

- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

- CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.

- Sciencemadness Wiki. (2023, December 27). Fluorene.

- ResearchGate. (2025, August 6). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

- PubMed. (n.d.). [Fluorinated organic compounds: synthesis and biological applications].

- SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.

- Wikipedia. (n.d.). Fluorene.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

- 1. saltise.ca [saltise.ca]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Polarity Index [macro.lsu.edu]

- 11. organometallics.it [organometallics.it]

photophysical properties of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

An In-depth Technical Guide on the Photophysical Properties of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorene and its derivatives represent a cornerstone in the development of advanced organic electronic materials. Their rigid, planar structure and high photoluminescence quantum efficiency make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. This technical guide focuses on a particularly versatile, yet sparsely documented, member of this family: This compound . The strategic placement of three distinct functionalities—a bromine atom, an iodine atom, and a geminal difluoro group at the C9 position—creates a unique electronic landscape and offers multiple pathways for synthetic elaboration.

This document serves as a comprehensive guide for researchers, providing a scientifically grounded framework for understanding and characterizing the photophysical properties of this molecule. We will delve into its structural and electronic characteristics, propose a robust experimental workflow for its full photophysical characterization, and discuss the implications of its properties for materials science and beyond. While direct experimental data for this specific compound is limited in published literature, this guide synthesizes information from closely related fluorene derivatives to provide expert-level predictions and a clear roadmap for investigation.

Introduction: The Strategic Design of a Multifunctional Fluorene Core